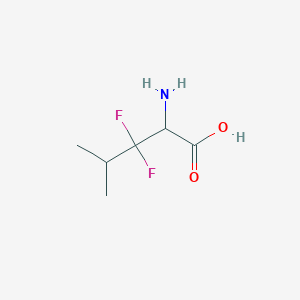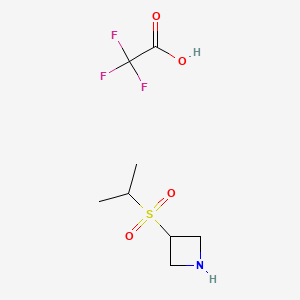
3-(Propane-2-sulfonyl)azetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique properties and potential in advancing various fields of study.
Vorbereitungsmethoden
The synthesis of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves several steps. One common method is the ring-opening polymerization of azetidine monomers. This process can be carried out using cationic or anionic polymerization mechanisms . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polyamines and other complex molecules. In biology, it has potential applications in the development of antibacterial and antimicrobial coatings. In medicine, it is being explored for its potential use in non-viral gene transfection. Additionally, it has industrial applications in CO2 adsorption and materials templating .
Wirkmechanismus
The mechanism of action of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves its ability to undergo ring-opening polymerization. This process allows it to form polyamines with various structures, which can interact with molecular targets and pathways in different ways. The specific molecular targets and pathways involved depend on the application and the specific structure of the polyamines formed .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C8H14F3NO4S |
|---|---|
Molekulargewicht |
277.26 g/mol |
IUPAC-Name |
3-propan-2-ylsulfonylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO2S.C2HF3O2/c1-5(2)10(8,9)6-3-7-4-6;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
QFKRBQJUKDZHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


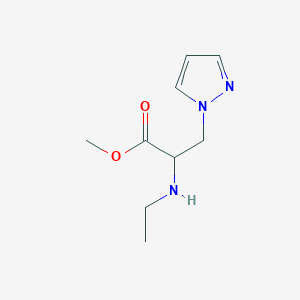
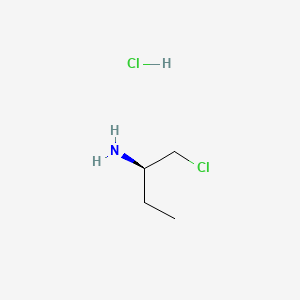
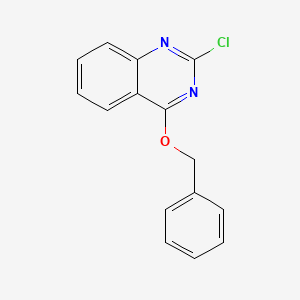
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
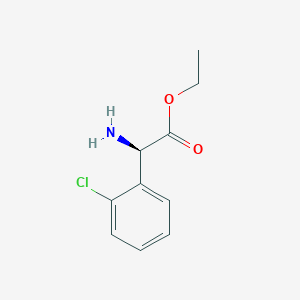
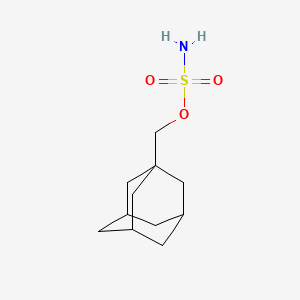
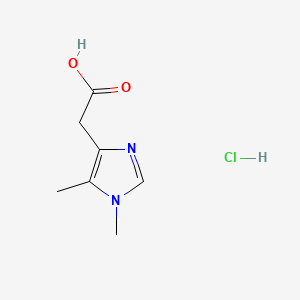
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)

![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
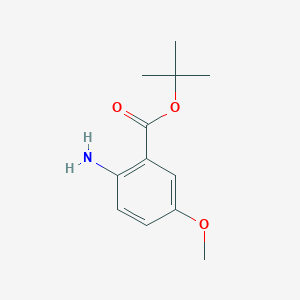
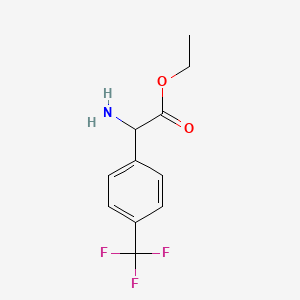
![N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/no-structure.png)
